2'-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine
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Overview
Description
2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine is a synthetic nucleoside analog that incorporates a pyrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine typically involves multi-step organic synthesis. The key steps include the introduction of the pyrene moiety and the formation of the uridine derivative. Common reagents used in these reactions include pyrene derivatives, alkynes, and uridine precursors. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of pyrene-quinone derivatives.
Reduction: Formation of pyrene-alcohol derivatives.
Substitution: Formation of substituted pyrene derivatives.
Scientific Research Applications
2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Biology: Incorporated into DNA or RNA strands for studying nucleic acid interactions and dynamics.
Medicine: Potential use in drug delivery systems and as a diagnostic tool for detecting specific nucleic acid sequences.
Industry: Utilized in the development of biosensors and other analytical devices.
Mechanism of Action
The mechanism of action of 2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine involves its incorporation into nucleic acids. The pyrene moiety can intercalate between base pairs, affecting the structure and function of the nucleic acid. This intercalation can disrupt normal base pairing and lead to changes in the nucleic acid’s properties, making it useful for studying nucleic acid interactions and for developing diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyuridine: A simpler analog without the pyrene moiety.
5-Bromo-2’-deoxyuridine: A halogenated analog used in DNA labeling.
2’-Deoxy-5-ethynyluridine: An analog with an alkyne group used in click chemistry.
Uniqueness
2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties and the ability to intercalate into nucleic acids. This makes it particularly useful for applications in fluorescence-based assays and nucleic acid research.
Properties
CAS No. |
796875-91-7 |
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Molecular Formula |
C30H24N2O6 |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(5-oxo-5-pyren-1-ylpent-1-ynyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C30H24N2O6/c33-16-25-24(35)14-26(38-25)32-15-20(29(36)31-30(32)37)4-1-2-7-23(34)21-12-10-19-9-8-17-5-3-6-18-11-13-22(21)28(19)27(17)18/h3,5-6,8-13,15,24-26,33,35H,2,7,14,16H2,(H,31,36,37)/t24-,25+,26+/m0/s1 |
InChI Key |
AGNLEMRCAOBASK-JIMJEQGWSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)CO)O |
Origin of Product |
United States |
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